1-Adamantanamine citrate, monohydrate 1-Adamantanamine citrate, monohydrate
Brand Name: Vulcanchem
CAS No.: 102395-13-1
VCID: VC20756245
InChI: InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
SMILES: C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Molecular Formula: C16H27NO8
Molecular Weight: 361.39 g/mol

1-Adamantanamine citrate, monohydrate

CAS No.: 102395-13-1

Cat. No.: VC20756245

Molecular Formula: C16H27NO8

Molecular Weight: 361.39 g/mol

* For research use only. Not for human or veterinary use.

1-Adamantanamine citrate, monohydrate - 102395-13-1

Specification

CAS No. 102395-13-1
Molecular Formula C16H27NO8
Molecular Weight 361.39 g/mol
IUPAC Name adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Standard InChI InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
Standard InChI Key JOHUDFNPAHHBSG-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Introduction

1-Adamantanamine citrate monohydrate (CAS 102395-13-1) is a crystalline salt compound formed by the combination of 1-adamantanamine (amantadine) with citric acid in a monohydrate stoichiometry. This compound has garnered attention in pharmaceutical and chemical research due to its structural relationship to amantadine, a known antiviral and antiparkinsonian agent .

Synthesis and Pharmaceutical Relevance

The compound is synthesized by reacting 1-adamantanamine with citric acid in aqueous conditions, followed by crystallization . While the parent amine (amantadine) is well-documented for its antiviral activity against influenza A and use in Parkinson’s disease , the citrate monohydrate form has been studied primarily for its physicochemical properties rather than direct therapeutic applications.

A 1969 clinical trial of 1-adamantanamine hydrochloride (a related salt) showed no prophylactic efficacy against the A2/Hong Kong/68 influenza strain, highlighting the sensitivity of pharmacological outcomes to structural modifications .

Research Applications

  • Catalysis: The parent amine serves as a catalyst in enantioselective Strecker reactions .

  • Drug development: Structural analogs are explored for antiviral and neuroprotective effects .

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